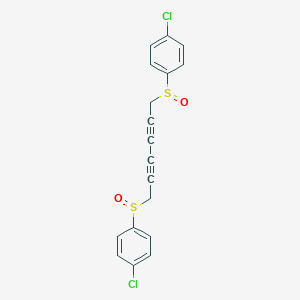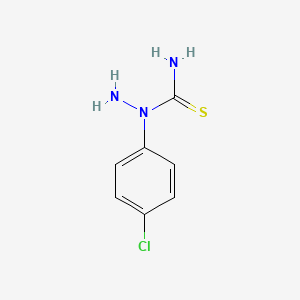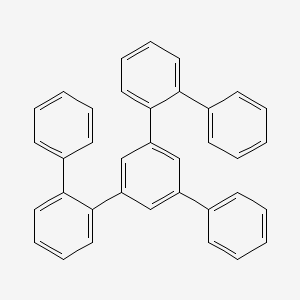
1-Phenyl-3,5-bis(2-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,5-bis(2-phenylphenyl)benzene is a complex aromatic compound characterized by its unique structure, which includes multiple benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the phenyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. The process may also involve high temperatures and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to convert functional groups to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst, mild to moderate temperatures.
Substitution: HNO3, H2SO4, AlCl3, moderate to high temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Applications De Recherche Scientifique
1-Phenyl-3,5-bis(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzene: The simplest aromatic compound, serving as a fundamental building block for more complex structures.
Phenylbenzene: Similar in structure but with fewer phenyl groups, leading to different chemical properties.
Triphenylbenzene: Another multi-phenyl benzene derivative with distinct applications and reactivity.
Uniqueness: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene stands out due to its unique arrangement of phenyl groups, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propriétés
Numéro CAS |
88241-92-3 |
|---|---|
Formule moléculaire |
C36H26 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
1-phenyl-3,5-bis(2-phenylphenyl)benzene |
InChI |
InChI=1S/C36H26/c1-4-14-27(15-5-1)30-24-31(35-22-12-10-20-33(35)28-16-6-2-7-17-28)26-32(25-30)36-23-13-11-21-34(36)29-18-8-3-9-19-29/h1-26H |
Clé InChI |
VTOXEUPZLUDUMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


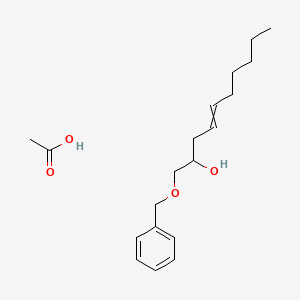
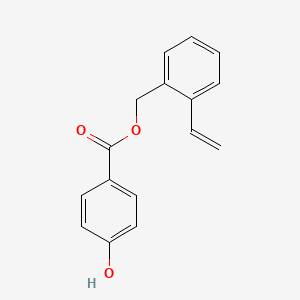

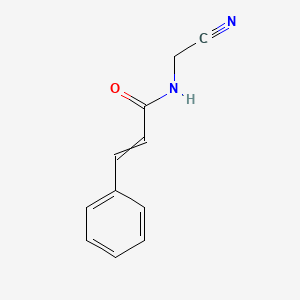
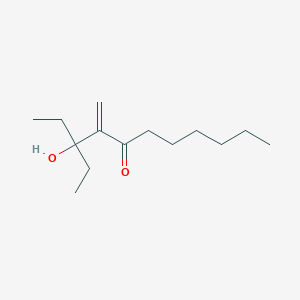
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
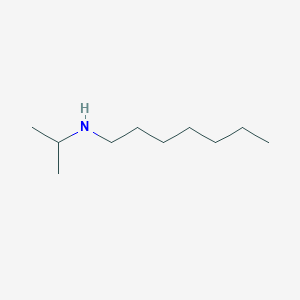

![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
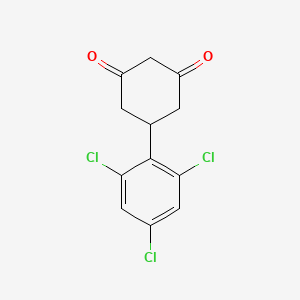
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)

